![molecular formula C19H17NO5 B14591907 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-50-3](/img/structure/B14591907.png)
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves a multi-step process. One common synthetic route includes the condensation of 1-phenylethanol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
1-Phenylethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: This compound has a similar structure but with the nitro group in the para position, which can lead to different chemical reactivity and biological activity.
1-Phenylethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: The ortho position of the nitro group can result in steric hindrance, affecting the compound’s reactivity and interactions with molecular targets.
Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: This compound lacks the phenylethyl group, which can influence its solubility and overall chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable for various applications.
Eigenschaften
CAS-Nummer |
61312-50-3 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
1-phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C19H17NO5/c1-13(21)18(12-15-7-6-10-17(11-15)20(23)24)19(22)25-14(2)16-8-4-3-5-9-16/h3-12,14H,1-2H3 |
InChI-Schlüssel |
DCHUCLAIHVRICH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


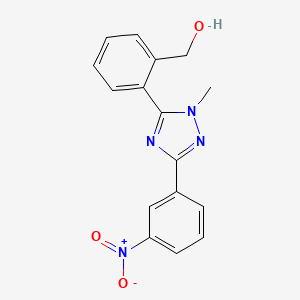
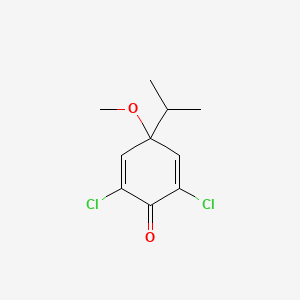

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
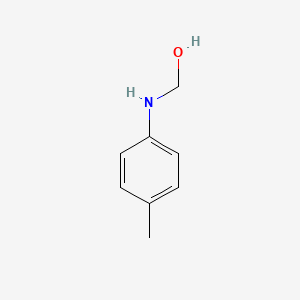

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
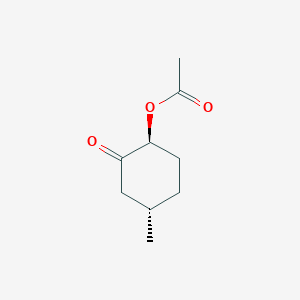

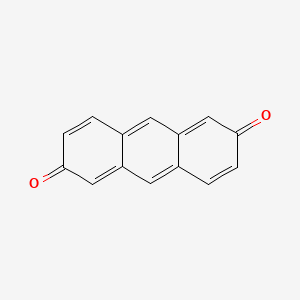
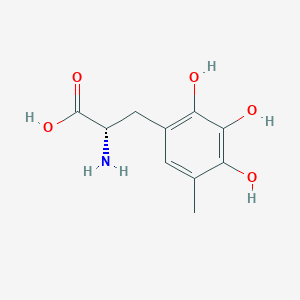
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
